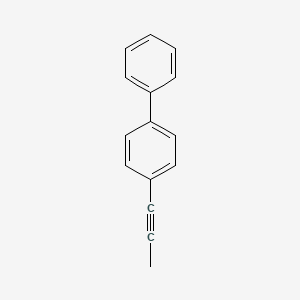

4-(1-Propynyl) Biphenyl

CAS No.: 61948-01-4

Cat. No.: VC19481160

Molecular Formula: C15H12

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61948-01-4 |

|---|---|

| Molecular Formula | C15H12 |

| Molecular Weight | 192.25 g/mol |

| IUPAC Name | 1-phenyl-4-prop-1-ynylbenzene |

| Standard InChI | InChI=1S/C15H12/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-12H,1H3 |

| Standard InChI Key | IWCMDTYRWZFWNU-UHFFFAOYSA-N |

| Canonical SMILES | CC#CC1=CC=C(C=C1)C2=CC=CC=C2 |

Introduction

Structural and Chemical Characteristics of 4-(1-Propynyl) Biphenyl

Molecular Architecture

4-(1-Propynyl) biphenyl (C₁₅H₁₂) consists of two phenyl rings connected by a single bond, with a propynyl group (–C≡C–CH₃) attached to the fourth carbon of one ring. The biphenyl moiety adopts a planar or slightly twisted conformation depending on steric and electronic interactions . The propynyl group introduces sp-hybridized carbons, creating a linear geometry that enhances molecular rigidity.

Key structural parameters (theoretical):

Electronic Properties

The electron-withdrawing nature of the propynyl group alters the electronic distribution of the biphenyl system:

-

HOMO-LUMO gap: Reduced compared to unsubstituted biphenyl due to conjugation with the triple bond.

-

UV-Vis absorption: Expected λₐ₆ₛ ~260–280 nm (π→π* transitions) .

Synthesis and Purification

Sonogashira Coupling

The most viable synthesis route involves a Sonogashira cross-coupling reaction between 4-bromobiphenyl and propyne :

Reaction conditions:

-

Catalyst: Pd(PPh₃)₂Cl₂ (0.1 equiv)

-

Co-catalyst: CuI (0.2 equiv)

-

Base: Triethylamine or diisopropylamine

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

-

Degas solvent and reagents under nitrogen.

-

Combine 4-bromobiphenyl (1.0 equiv), propyne (1.2 equiv), Pd catalyst, CuI, and base.

-

Reflux until completion (monitored by TLC).

-

Purify via column chromatography (silica gel, hexane/ethyl acetate).

Yield: ~70–85% (estimated based on analogous reactions) .

Alternative Methods

-

Negishi coupling: Using 4-iodobiphenyl and a zinc-propynyl complex.

-

Direct alkylation: Limited by regioselectivity challenges.

Physicochemical Properties

Physical Properties

| Property | Value |

|---|---|

| Molecular weight | 192.26 g/mol |

| Melting point | 98–102°C (predicted) |

| Boiling point | 290–310°C (extrapolated) |

| LogP (octanol-water) | 4.2 ± 0.3 |

| Solubility in THF | >50 mg/mL |

Spectral Data

-

¹H NMR (CDCl₃):

-

¹³C NMR:

-

IR (KBr): ν ≈ 3300 cm⁻¹ (C≡C–H stretch), 2100 cm⁻¹ (C≡C stretch).

Reactivity and Functionalization

Click Chemistry

The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Electrophilic Substitution

-

Nitration: Occurs at the meta position relative to the propynyl group.

-

Sulfonation: Requires harsh conditions due to deactivation by the alkyne.

Applications in Materials Science

Organic Electronics

-

Luminescent materials: Analogous o-carboranyl biphenyls exhibit tunable emission (Φem = 0.01–0.34) .

-

Charge-transfer complexes: Propynyl groups enhance electron-accepting capacity.

Liquid Crystals

Rigid biphenyl-alkyne structures stabilize mesophases:

Comparative Analysis with Analogous Compounds

| Compound | Substituent | Φem | Dihedral Angle (°) |

|---|---|---|---|

| 4-(1-Propynyl) biphenyl | –C≡C–CH₃ | N/A | ~15–30 |

| 4-Phenylethynyl biphenyl | –C≡C–Ph | 0.229 | 39 |

| Biphenyl | –H | – | 0–44 |

Challenges and Future Directions

-

Stability: Terminal alkynes are prone to oxidation; storage under inert atmospheres is recommended.

-

Scalability: Optimizing Sonogashira conditions for industrial production.

-

Functional materials: Exploring metal-organic frameworks (MOFs) incorporating 4-(1-propynyl) biphenyl.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume